molecular formula C7H4Cl2NOPS2 B14498169 (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride CAS No. 63277-50-9

(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride

Cat. No.: B14498169
CAS No.: 63277-50-9
M. Wt: 284.1 g/mol
InChI Key: VUHQZGDGHZICGB-UHFFFAOYSA-N
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Description

(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phosphonic dichloride group attached to the benzothiazole ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride typically involves the reaction of 2-mercaptobenzothiazole with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme can be represented as follows:

2-Mercaptobenzothiazole+Phosphorus oxychloride(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride\text{2-Mercaptobenzothiazole} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Phosphorus oxychloride→(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The phosphonic dichloride group can undergo nucleophilic substitution reactions, leading to the formation of phosphonic esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonic dichloride group under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Phosphonic esters or amides.

Scientific Research Applications

(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride.

    Benzothiazole: A simpler structure lacking the phosphonic dichloride group.

    Phosphonic Dichloride Derivatives: Compounds with similar phosphonic dichloride functionality but different aromatic or heterocyclic backbones.

Uniqueness

The uniqueness of this compound lies in its combination of the benzothiazole ring with the phosphonic dichloride group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

63277-50-9

Molecular Formula

C7H4Cl2NOPS2

Molecular Weight

284.1 g/mol

IUPAC Name

3-dichlorophosphoryl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H4Cl2NOPS2/c8-12(9,11)10-5-3-1-2-4-6(5)14-7(10)13/h1-4H

InChI Key

VUHQZGDGHZICGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)P(=O)(Cl)Cl

Origin of Product

United States

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